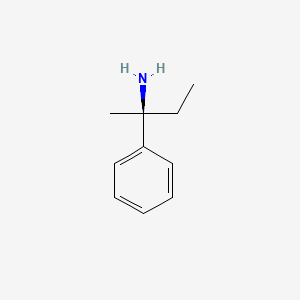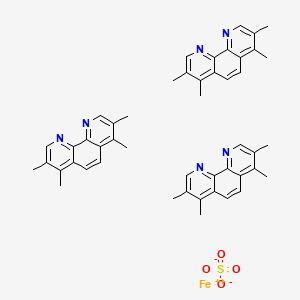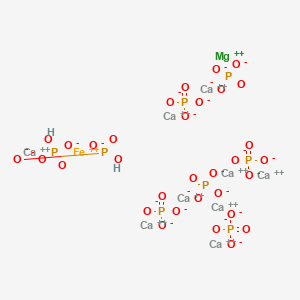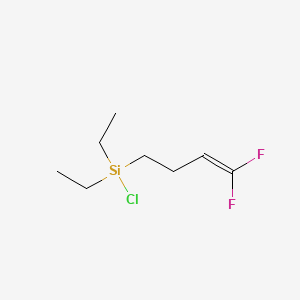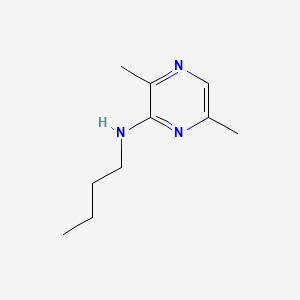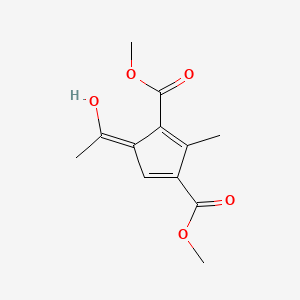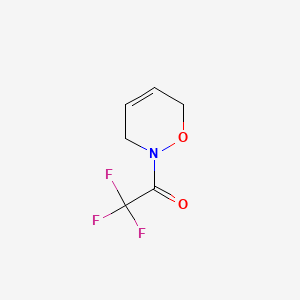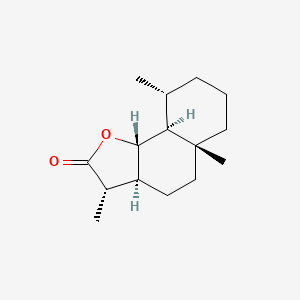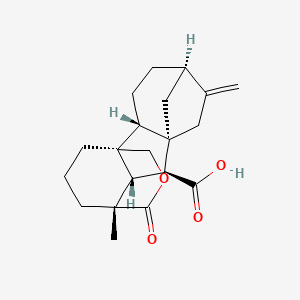
GA15 (closed lactone form)
Übersicht
Beschreibung
Gibberellin A15 (closed lactone form) is a member of the gibberellin family, which are tetracyclic diterpenoid phytohormones. These compounds play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The closed lactone form of Gibberellin A15 is a specific structural variant where the molecule forms a lactone ring, contributing to its unique chemical properties .
Wirkmechanismus
Target of Action
GA15, also known as (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid, is a gibberellin, a class of tetracyclic diterpenoid phytohormones . The primary targets of GA15 are the DELLA proteins, which restrain plant growth . GA15 interacts with these proteins to promote growth by overcoming DELLA-mediated growth restraint .
Mode of Action
The mode of action of GA15 involves the cytochrome P450 (CYP) monooxygenase, specifically CYP112 . CYP112 catalyzes the combined demethylation and γ-lactone ring-forming transformation in bacterial gibberellin biosynthesis . This transformation involves the use of the ferryl-oxo (Compound I) from the CYP catalytic cycle .
Biochemical Pathways
The biochemical pathway of GA15 involves similar transformations in plants and bacteria . One hallmark transformation in GA biosynthesis is the conversion of 20-carbon GAs to the 19-carbon GAs, involving the combined loss of a methyl group and formation of an intramolecular γ-lactone bridge . This complex multi-step reaction is catalyzed by CYP112 in bacteria .
Pharmacokinetics
The ability of cyp112 to hydroxylate the γ-lactone form of ga15 suggests that it may undergo further oxygenation in the final conversion of ga24 to ga9 .
Result of Action
The result of GA15’s action is the production of gibberellins, essential hormones in plants . These hormones regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Action Environment
The action of GA15 is influenced by environmental factors. Additionally, the acidic environment in cellular compartments can drive the equilibrium of the lactone state towards the active closed form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lactones, including Gibberellin A15 (closed lactone form), often involves intramolecular olefin metathesis procedures. This method is particularly effective for creating five- to eleven-membered lactones. The reaction typically employs ruthenium carbene catalysts and can be coupled with new synthetic tools to enhance efficiency . Additionally, oxidative lactonization of diols using copper/nitroxyl catalysts under mild conditions has been reported as an efficient method .
Industrial Production Methods: Industrial production of lactones, including Gibberellin A15, may involve the use of organometallic reagents or catalysts such as carbonylation, carboxylation, and hydroacylation processes. These methods allow for precise control over the efficiency and selectivity of lactone ring formation by appropriately tuning the metal coordination sphere .
Analyse Chemischer Reaktionen
Types of Reactions: Gibberellin A15 (closed lactone form) undergoes various chemical reactions, including:
Oxidation: The lactone ring can be opened through oxidative processes, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted lactones or open-chain derivatives.
Wissenschaftliche Forschungsanwendungen
Gibberellin A15 (closed lactone form) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in studying plant growth and development, particularly in understanding the hormonal regulation of these processes.
Industry: Used in agriculture to enhance crop yields and improve stress tolerance in plants.
Vergleich Mit ähnlichen Verbindungen
- Gibberellin A1
- Gibberellin A3
- Gibberellin A4
- Gibberellin A7
Comparison: Gibberellin A15 (closed lactone form) is unique due to its specific lactone ring structure, which influences its chemical reactivity and biological activity. Compared to other gibberellins, it may have distinct effects on plant growth regulation and different stability under various environmental conditions .
Eigenschaften
IUPAC Name |
(1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-8-20-9-12(11)4-5-13(20)19-7-3-6-18(2,17(23)24-10-19)15(19)14(20)16(21)22/h12-15H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCOJKLBLFWFNI-CXXOJBQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13744-18-8 | |
| Record name | Gibberellin A15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


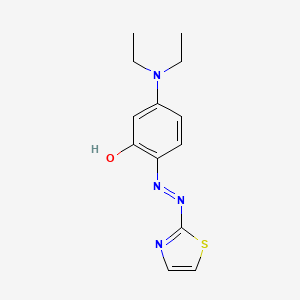
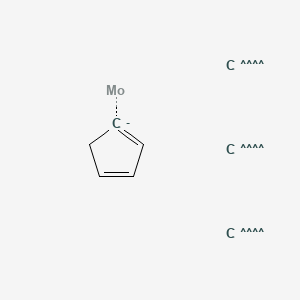
![methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B577095.png)
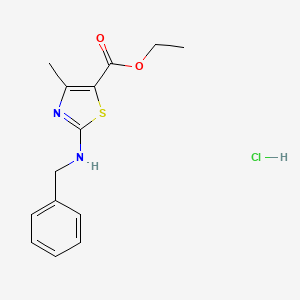
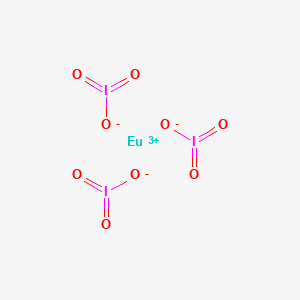
![methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B577098.png)
